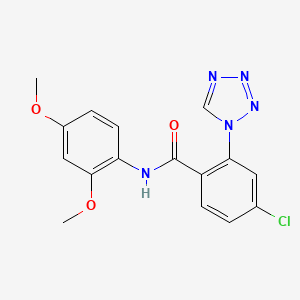![molecular formula C18H19NO8 B11156775 N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11156775.png)
N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” is a complex organic compound that belongs to the class of chromen-2-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives, which undergo various chemical modifications to introduce the desired functional groups.
-
Step 1: Synthesis of Chromen-2-one Derivative
- Reactants: 4,8-dimethyl-7-methoxychromen-2-one
- Conditions: Catalytic amounts of acid or base, solvent (e.g., ethanol), reflux
-
Step 2: Acetylation
- Reactants: Chromen-2-one derivative, acetic anhydride
- Conditions: Mild heating, solvent (e.g., dichloromethane)
-
Step 3: Glycine Coupling
- Reactants: Acetylated chromen-2-one derivative, glycine
- Conditions: Coupling agents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Halogenating agents, nucleophiles, solvents like DMF or DMSO
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.
Antimicrobial Activity: Research into its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its therapeutic potential in treating diseases.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Chemical Manufacturing: Utilization in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]alanine
- N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]valine
Uniqueness
The uniqueness of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” lies in its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H19NO8 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-9-11-4-5-13(26-3)10(2)17(11)27-18(25)12(9)6-14(20)19(7-15(21)22)8-16(23)24/h4-5H,6-8H2,1-3H3,(H,21,22)(H,23,24) |
Clé InChI |
SRJGBCFAUYXUDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pentan-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B11156696.png)
![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B11156698.png)
![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11156712.png)
![2-chloro-3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156723.png)
![3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156724.png)
![2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11156737.png)

![ethyl 1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}piperidine-4-carboxylate](/img/structure/B11156749.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11156751.png)
![methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11156754.png)
![1-[(4-ethenylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156762.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B11156763.png)
![6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one](/img/structure/B11156764.png)
![4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11156774.png)
